molecular formula C10H6Cl2N2O5 B3750638 methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide

methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide

Cat. No. B3750638
M. Wt: 305.07 g/mol
InChI Key: GDNXYVOWJZKZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its various applications. It is commonly referred to as DCQX and is a synthetic compound that belongs to the quinoxaline family. DCQX is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the central nervous system.

Mechanism of Action

DCQX acts as a competitive antagonist of the methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor by binding to the receptor's glycine site. This binding prevents the binding of glycine to the receptor, which is required for the receptor to be activated. As a result, the activation of the methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor is inhibited, leading to a decrease in calcium influx into the cell. This inhibition of calcium influx can have significant physiological and pathological effects, depending on the context.
Biochemical and Physiological Effects:
DCQX has been shown to have various biochemical and physiological effects. As an methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor antagonist, DCQX can inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. DCQX has also been shown to have neuroprotective effects by preventing excitotoxicity, a process that can lead to neuronal damage and death. Additionally, DCQX has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

DCQX has several advantages for lab experiments. It is a potent and selective antagonist of the methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor, making it an essential tool for studying the receptor's function and regulation. DCQX is also relatively stable and can be stored for extended periods, making it convenient for lab use. However, DCQX has several limitations. It is a synthetic compound that can be challenging and expensive to synthesize. Additionally, DCQX can have off-target effects, which can complicate its use in experiments.

Future Directions

DCQX has several potential future directions for research. One potential direction is to explore its use as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. DCQX has been shown to have neuroprotective effects and anticonvulsant effects, making it a potential candidate for these conditions. Another potential direction is to explore the role of the methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor in various physiological and pathological conditions. DCQX can be used as a research tool to study the receptor's function and regulation in these conditions, which can lead to a better understanding of the underlying mechanisms. Finally, DCQX can be used to develop new methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor antagonists with improved selectivity and potency.

Scientific Research Applications

DCQX has been extensively studied for its applications in various scientific research fields. It is primarily used as a research tool to study the methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor and its role in various physiological and pathological conditions. DCQX has been shown to be a potent and selective antagonist of the methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor, which makes it an essential tool for studying the receptor's function and regulation. DCQX has also been used to study the role of the methyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide receptor in synaptic plasticity, learning, and memory.

properties

IUPAC Name

methyl 6,7-dichloro-4-hydroxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O5/c1-19-10(16)8-9(15)14(18)7-3-5(12)4(11)2-6(7)13(8)17/h2-3,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNXYVOWJZKZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C2=CC(=C(C=C2N(C1=O)O)Cl)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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